

An In-depth Technical Guide to 4-Iodo-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: **4-Iodo-2-(trifluoromethyl)pyridine**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Iodo-2-(trifluoromethyl)pyridine**, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and synonyms, alongside a compilation of its physical and chemical properties. A thorough experimental protocol for its synthesis is provided. Furthermore, this guide elucidates the significant application of **4-Iodo-2-(trifluoromethyl)pyridine** as a crucial reagent in the synthesis of β -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, compounds of interest in the research and development of therapeutics for Alzheimer's disease.

Chemical Identity and Properties

4-Iodo-2-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and iodine atom provide unique electronic properties and reactive sites for various chemical transformations.

IUPAC Name: **4-Iodo-2-(trifluoromethyl)pyridine**[\[1\]](#)

Synonyms:[\[2\]](#)

- 2-(Trifluoromethyl)-4-iodopyridine

- 4-Iodo-2-(trifluormethyl)pyridin
- Pyridine, 4-iodo-2-(trifluoromethyl)-

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Iodo-2-(trifluoromethyl)pyridine** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	590371-73-6	[2]
Molecular Formula	C ₆ H ₃ F ₃ IN	[2]
Molecular Weight	272.99 g/mol	[2]
Appearance	Clear, colorless to pale yellow liquid or solid	[1][2]
Melting Point	24-26 °C	[2]
Boiling Point	206.2 ± 35.0 °C (Predicted)	[2]
Density	1.974 g/mL	[2]
Purity	≥97%	[1]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8 °C	[1][2]

Spectral Data

The structural characterization of **4-Iodo-2-(trifluoromethyl)pyridine** is confirmed through various spectroscopic techniques. A summary of the available spectral data is provided below.

¹H NMR (CDCl₃):[3]

- δ 8.40 (d, 1H)
- δ 8.06 (s, 1H)

- δ 7.90 (d, 1H)

Further spectral data, including ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various commercial suppliers and chemical databases.^[3]

Experimental Protocols

Synthesis of 4-Iodo-2-(trifluoromethyl)pyridine

The following protocol details a common method for the synthesis of **4-Iodo-2-(trifluoromethyl)pyridine** from 3-iodo-2-(trifluoromethyl)pyridine.

Materials:

- 3-Iodo-2-(trifluoromethyl)pyridine
- n-Butyllithium (n-BuLi) in hexanes
- Diisopropylamine
- Tetrahydrofuran (THF), anhydrous
- Methanol
- Silica gel for column chromatography
- Cyclohexane
- Ethyl acetate
- Dry ice/acetone bath
- Standard glassware for anhydrous reactions

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dilute a 2.5 M solution of n-butyllithium (7.2 mL) in hexanes with anhydrous tetrahydrofuran (30 mL).

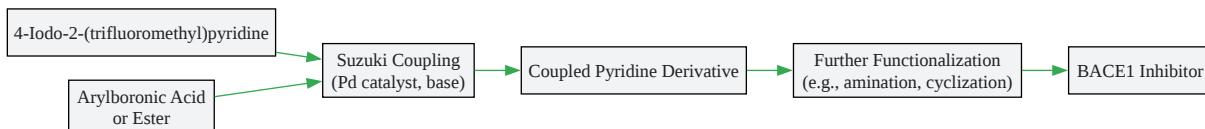
- Cool the solution to -78 °C using a dry ice/acetone bath.
- To this cooled solution, add diisopropylamine (2.5 mL) dropwise.
- Following the addition of diisopropylamine, add a solution of 3-iodo-2-(trifluoromethyl)pyridine (4.9 g) in anhydrous THF dropwise.
- Stir the reaction mixture at -78 °C for 2 hours.
- Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.
- Allow the reaction mixture to warm to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate as the eluent.
- The final product, **4-Iodo-2-(trifluoromethyl)pyridine**, is obtained as yellow acicular crystals (1.6 g, 32% yield).

Application in the Synthesis of BACE1 Inhibitors

4-Iodo-2-(trifluoromethyl)pyridine is a valuable building block for the synthesis of various heterocyclic compounds, including inhibitors of BACE1. The iodo substituent serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.

While a specific, detailed protocol for the synthesis of a BACE1 inhibitor starting directly from **4-Iodo-2-(trifluoromethyl)pyridine** is not readily available in the public domain, a general workflow for its utilization in such a synthesis via a Suzuki coupling is outlined below.

Conceptual Workflow for BACE1 Inhibitor Synthesis:



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Caption: Conceptual workflow for the synthesis of a BACE1 inhibitor.

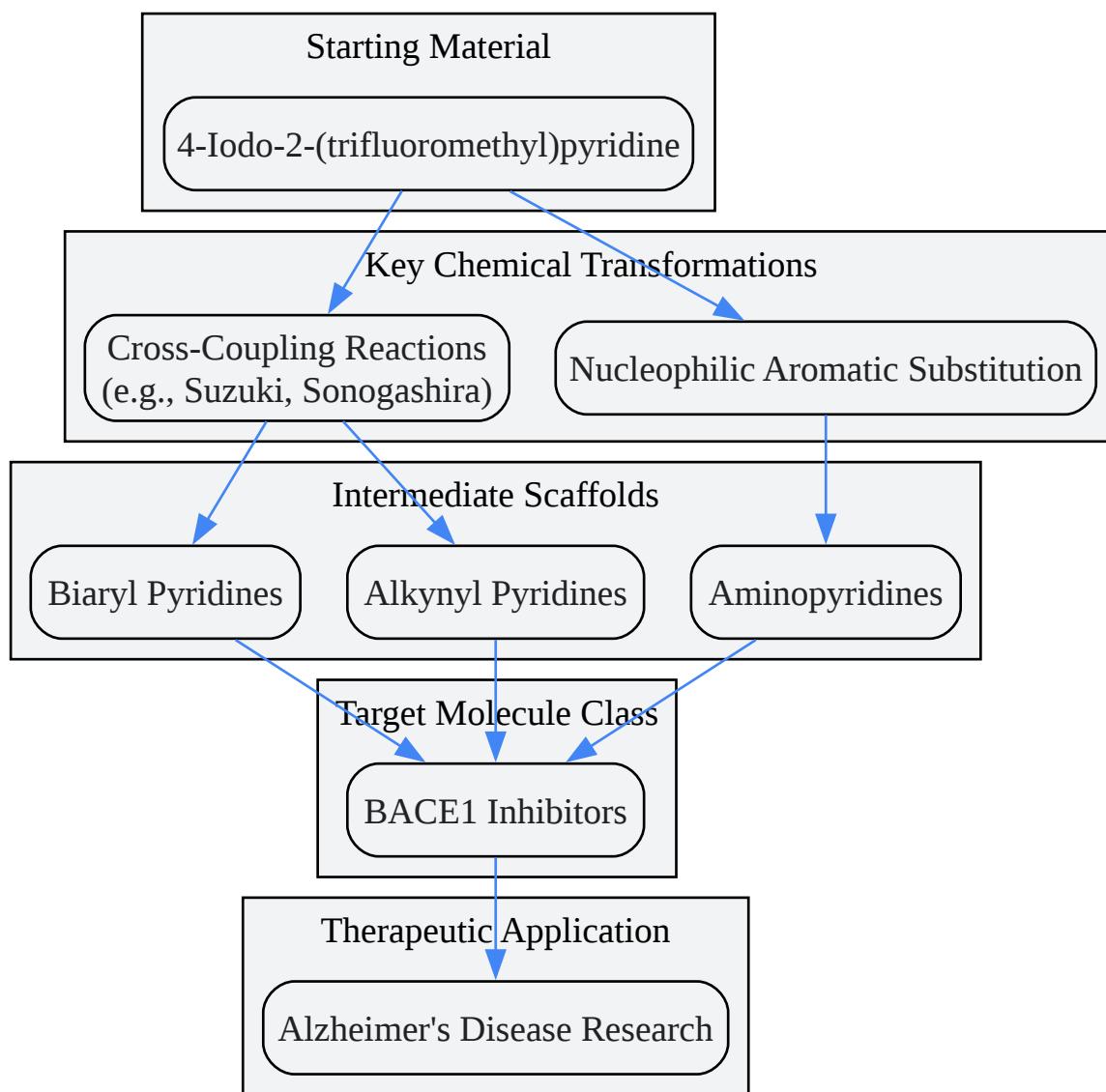
General Protocol for Suzuki Coupling:

- In a reaction vessel, dissolve **4-Iodo-2-(trifluoromethyl)pyridine** (1 equivalent) and the desired arylboronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane, toluene, or DMF).
- Add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) and a base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3).
- Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
- Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the coupled pyridine derivative.

This coupled product can then undergo further chemical modifications to construct the final BACE1 inhibitor.

Logical Relationships in Synthesis and Application

The utility of **4-Iodo-2-(trifluoromethyl)pyridine** in complex molecule synthesis, particularly for drug discovery, is rooted in its chemical reactivity. The logical flow from this starting material to a potential therapeutic agent is depicted in the following diagram.



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Caption: Logical flow from starting material to therapeutic application.

Conclusion

4-Iodo-2-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined chemical properties and reactivity make it a key intermediate in the development of novel compounds, particularly in the pursuit of BACE1 inhibitors for Alzheimer's disease research. The experimental protocols and conceptual workflows provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

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References

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